Maltotetraose - 1263-76-9

Maltotetraose

Catalog Number: EVT-10896382
CAS Number: 1263-76-9
Molecular Formula: C24H42O21
Molecular Weight: 666.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-D-Glcp is a maltotetraose tetrasaccharide consisting of three alpha-D-glucopyranose residues and a D-glucopyranose residue joined in sequence by (1->4) glycosidic bonds.
Maltotetraose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Amylotetraose is a natural product found in Streptomyces with data available.
Source and Classification

Maltotetraose is derived primarily from starch through enzymatic hydrolysis. It can be produced by the action of enzymes such as α-amylase and glucoamylase on starch substrates. In terms of classification, it belongs to the group of oligosaccharides, which are carbohydrates made up of three to ten monosaccharide units . The chemical formula for maltotetraose is C24H42O21C_{24}H_{42}O_{21}, with a molecular weight of approximately 666.6 g/mol .

Synthesis Analysis

Methods

Maltotetraose can be synthesized through various methods, primarily involving enzymatic hydrolysis of starch. The most common methods include:

  1. Enzymatic Hydrolysis: This method employs enzymes such as α-amylase to break down starch into smaller oligosaccharides, including maltotetraose.
  2. Chemical Hydrolysis: Acid or base hydrolysis can also be used to produce maltotetraose from starch, although this method is less common due to potential side reactions.

Technical Details

The enzymatic method is preferred for its specificity and efficiency. For example, using a combination of α-amylase followed by glucoamylase allows for the production of maltodextrins with controlled degrees of polymerization. The reaction conditions (temperature, pH) are optimized to maximize yield and minimize by-products .

Molecular Structure Analysis

Structure

Maltotetraose consists of four glucose units linked by α-(1→4) glycosidic bonds. The molecular structure can be represented as follows:

  • Structural Formula:
Glucoseα(14)Glucoseα(14)Glucoseα(14)Glucose\text{Glucose}-\alpha(1\rightarrow4)-\text{Glucose}-\alpha(1\rightarrow4)-\text{Glucose}-\alpha(1\rightarrow4)-\text{Glucose}

Data

The molecular weight of maltotetraose is approximately 666.5777 g/mol, with a specific structure that allows it to participate in various biochemical processes . Its stability under normal storage conditions exceeds two years when kept dry and at ambient temperatures .

Chemical Reactions Analysis

Reactions

Maltotetraose participates in several chemical reactions, particularly those involving enzymatic transformations:

  • Transglycosylation Reactions: Maltotetraose can act as a donor substrate in transglycosylation reactions catalyzed by specific amylases. For instance, a maltotriose-forming amylase from Streptomyces griseus has been shown to produce p-nitrophenyl alpha-maltotetraoside through transglycosylation using maltotetraose as a donor .
  • Hydrolysis: Maltotetraose can also be hydrolyzed back into its constituent glucose units under acidic or enzymatic conditions.

Technical Details

The efficiency of these reactions often depends on the specific enzyme used, the reaction conditions (such as temperature and pH), and the presence of co-factors or inhibitors that may affect enzyme activity .

Mechanism of Action

Process

The mechanism by which maltotetraose functions in biological systems involves its role as a substrate for various enzymes involved in carbohydrate metabolism. For example, maltotetraose can be hydrolyzed into simpler sugars that serve as energy sources for cellular processes.

Data

In metabolic pathways, maltotetraose is broken down by enzymes like maltase and isomaltase, which cleave the glycosidic bonds to release glucose molecules that can be utilized for energy production or stored as glycogen .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Maltotetraose typically appears as a white to off-white powder.
  • Solubility: It is soluble in water, making it useful in various biochemical applications.

Chemical Properties

  • Stability: Maltotetraose exhibits good stability under recommended storage conditions.
  • Reactivity: It reacts with enzymes specific to glycosidic bonds, leading to hydrolysis or transglycosylation reactions.

Relevant data includes its CAS number (34612-38-9) and purity levels exceeding 90% for research applications .

Applications

Maltotetraose has several scientific uses:

  • Research: It serves as a substrate in enzyme assays to study carbohydrate metabolism.
  • Food Industry: Due to its sweetness and functional properties, it is used as a sugar substitute or bulking agent in food products.
  • Biotechnology: Maltotetraose is utilized in fermentation processes and as a carbon source for microbial growth in bioprocessing applications.
Enzymatic Synthesis and Production Optimization

Maltotetraose-forming amylases: Catalytic mechanisms and substrate specificity

Maltotetraose-forming amylases (MFAses, EC 3.2.1.60) are glycoside hydrolases (GH family 13) that specifically hydrolyze α-1,4-glucosidic bonds in starch or maltodextrin to release maltotetraose (G4). Structural studies of Pseudomonas saccharophila STB07 MFAps reveal a three-domain architecture: Domain A features a (β/α)₈ barrel housing catalytic residues (Asp²⁹⁶, Glu³²⁷, Asp³⁹⁸), while Domain B forms the substrate-binding pocket critical for product specificity. Domain C (CBM20) facilitates starch binding [6]. The enzyme’s exo-type action pattern results from a unique "pseudo-G7" substrate-binding motif spanning subsites -4 to +3, where maltooligosaccharides adopt a bent conformation. This steric constraint favors cleavage after every fourth glucose unit, yielding >80% G4 [6] [10]. Acarbose-binding studies confirm transglycosylation activity, forming pseudo-oligosaccharides that inhibit competing enzymes, thereby enhancing G4 purity [6]. Substrate specificity analysis shows higher activity on maltodextrin (DP>4) than on maltotetraose itself, confirming its role as a true G4 producer [5].

Table 1: Catalytic Efficiency of MFAps from Pseudomonas saccharophila

SubstrateKₘ (mg/mL)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (mL·mg⁻¹·s⁻¹)
Maltodextrin12.548038.4
Pullulan8.331037.3
Amylose15.252034.2

Source: Adapted from structural and biochemical data [6] [10]

Strain engineering for enhanced enzyme yield (Pseudomonas saccharophila, Bacillus spp.)

Optimizing MFAse expression in heterologous hosts focuses on signal peptides, promoters, and host engineering. In Bacillus subtilis WB800N(amyEΔ1), screening of 173 signal peptides identified yhcR as optimal, increasing extracellular MFAse activity to 75.4 U/mL—a 2.3-fold enhancement over native sequences [1]. Dual-promoter systems (e.g., PHpaIIPamyE) further boosted secretion to 100.3 U/mL. Bacillus subtilis WB600 transformed with plasmid mfaps/pST achieved 230 U/mL in TB medium, while codon-optimized expression in Bacillus subtilis WS11 reached 236 U/mL [1] [4]. Host engineering includes disrupting the amyE gene in Bacillus subtilis WB800N via spectinomycin resistance markers to eliminate background amylase activity, ensuring pure G4 product profiles [1]. Pseudomonas stutzeri AS22 wild-type strains produce 29 U/mL extracellularly, but medium optimization (e.g., 10 g/L potato starch, 5 g/L yeast extract) increased yields to 98% G4 from starch hydrolysis [5].

Biphasic hydrolysis systems: Organic solvent-aqueous slurry interactions

Biphasic solvent systems enhance G4 yield by partitioning it into organic phases, reducing degradation and side reactions. Studies using conductor-like screening models for real solvents (COSMO-RS) identified dichloromethane (DCM)-water as optimal due to its high partition coefficient (Pfurfural = 9.2) and protective effect against oxidation. In DCM-water (1:1), the aqueous phase (upper layer) contains starch hydrolysates, while G4 concentrates in the denser DCM phase, shielded from aerial oxidation [3] [8]. Solvent selection criteria include:

  • Partition coefficient (Pfurfural): DCM-water > methyl isobutyl ketone (MIBK)-water > toluene-water
  • Solvation free energy (ΔGsol): Lower ΔGsol correlates with higher hydrolysis rates
  • Degradation kinetics: DCM reduces G4 degradation by 40% compared to aqueous systems [3].Adding salts (e.g., 10% NaCl) or choline chloride enhances phase separation and Pfurfural by altering hydrogen bonding, while metal cations (K⁺, Na⁺) stabilize glycosidic bonds during hydrolysis [8].

Synergistic enzymatic cascades (α-amylase, pullulanase, debranching enzymes)

Combining MFAses with debranching enzymes prevents accumulation of branched limit dextrins, maximizing G4 yield. A tri-enzyme combi-CLEA (cross-linked enzyme aggregate) co-immobilizing α-amylase, glucoamylase, and pullulanase achieved 100% starch conversion in one pot, versus 60% for free enzyme cocktails [4]. The system operates at 60°C and pH 7.0, compatible with liquefaction conditions, eliminating saccharification steps. Key synergies include:

  • Pullulanase: Hydrolyzes α-1,6 bonds in amylopectin, increasing substrate accessibility
  • α-Amylase: Rapidly reduces starch viscosity, generating oligomers for MFAses
  • MFAse: Converts oligomers to G4 with >95% specificity [4] [9].Table 2: Starch Hydrolysis Efficiency of Enzyme Systems
Enzyme SystemStarch Conversion (%)G4 Yield (%)Operational Stability
Free MFAse4070Not reusable
Combi-CLEA (tri-enzyme)100858 cycles
MFAse + Pullulanase75785 cycles

Source: Data from carrier-free co-immobilization studies [4] [9]

Fermentation parameter optimization: Temperature, pH, and enzyme-substrate ratios

G4 production efficiency depends on precise control of bioprocess variables:

  • Temperature: Pseudomonas stutzeri AS22 MFAse achieves peak activity at 60°C, but fermentation at 30°C maximizes enzyme secretion (6.8 U/mL) due to thermal stability trade-offs [5]. Bacillus expression systems require 37°C for growth but 25°C for induction to avoid inclusion bodies.
  • pH: Alkaline conditions (pH 8.0) favor Pseudomonas MFAse production, while Bacillus systems prefer pH 7.0–7.5 [1] [5]. Activity drops sharply below pH 6.0 due to catalytic residue protonation.
  • Enzyme-substrate ratios: Hydrolysis of 200 g/L maltodextrin with 20 U/g MFAps for 8 hours yields 70.3% G4. Excess enzyme (>30 U/g) increases maltotriose by-products via overhydrolysis [10]. Calcium (0.2 g/L) is critical for structural integrity, boosting activity 2.1-fold [5].

Table 3: Optimized Fermentation Parameters for MFAse Production

ParameterOptimal RangeEffect
Temperature30°C (Pseudomonas)↑ Enzyme secretion; ↓ denaturation
37°C (Bacillus)↑ Cell growth
pH8.0 (Pseudomonas)↑ MFAse activity; ↓ proteolysis
7.0–7.5 (Bacillus)↑ Promoter activity
Ca²⁺ concentration0.1–0.2 g/L↑ Thermostability; ↑ structural rigidity
Enzyme-substrate ratio20 U/g maltodextrin↑ G4 yield; ↓ by-products

Source: Fermentation studies in Bacillus and Pseudomonas [1] [5] [10]

Properties

CAS Number

1263-76-9

Product Name

Maltotetraose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-/m1/s1

InChI Key

LUEWUZLMQUOBSB-AYQJAVFRSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O

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